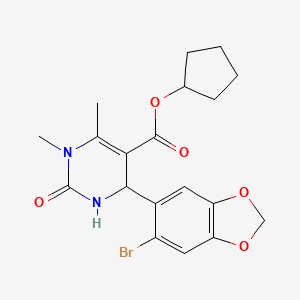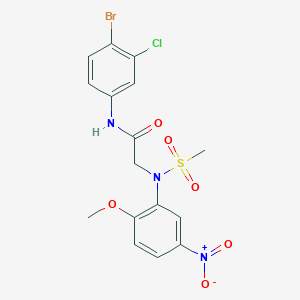![molecular formula C18H14N4O B4884024 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4884024.png)
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Sudan IV and is used as a dye in various applications. Sudan IV has also been used as a biological stain to visualize lipids in cells and tissues.
Mécanisme D'action
Sudan IV is a lipophilic dye that selectively stains lipids in cells and tissues. The dye binds to the lipid droplets and produces a red-orange color, which can be visualized under a microscope. The mechanism of action of Sudan IV is based on the interaction between the dye and the lipid molecules.
Biochemical and Physiological Effects:
Sudan IV has no known biochemical or physiological effects on living organisms. The dye is not toxic and is considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Sudan IV in lab experiments include its selectivity for lipids, ease of use, and low cost. However, the limitations of using Sudan IV include its poor solubility in aqueous solutions, which limits its use in certain applications. Additionally, Sudan IV is not suitable for use in living organisms as it cannot penetrate cell membranes.
Orientations Futures
There are several future directions for the use of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol in scientific research. One potential area of research is the development of new staining methods for lipids in cells and tissues. Additionally, Sudan IV could be used in the development of new diagnostic tools for detecting lipid-related diseases. Another potential area of research is the modification of Sudan IV to improve its solubility in aqueous solutions, which would expand its use in various applications.
In conclusion, this compound, also known as Sudan IV, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is commonly used as a biological stain to visualize lipids in cells and tissues, as well as in the food industry and forensic science. Sudan IV is a lipophilic dye that selectively stains lipids and has no known biochemical or physiological effects on living organisms. While Sudan IV has its advantages and limitations, there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol involves the reaction of 1-naphthol with diazonium salt of 1-methyl-1H-benzimidazole in the presence of sodium acetate. The resulting product is a red-orange powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Sudan IV has been used in various scientific research applications. It is commonly used as a biological stain to visualize lipids in cells and tissues. Sudan IV is also used in the food industry to detect the presence of fats and oils in food products. Additionally, Sudan IV has been used as a dye in forensic science to detect the presence of bloodstains.
Propriétés
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-22-16-9-5-4-8-15(16)19-18(22)21-20-14-10-11-17(23)13-7-3-2-6-12(13)14/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGRHQIMRFJCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4883956.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)nicotinamide](/img/structure/B4883976.png)
![2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide](/img/structure/B4883978.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)
![4-(2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4883999.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884013.png)

![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4884022.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4884041.png)